1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine
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Overview
Description
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine is a complex organic compound that features a piperidine ring substituted with dimethyl and pyrrolidinylpropyl groups
Preparation Methods
The synthesis of 1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its efficacy in treating various medical conditions, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine involves its interaction with specific molecular targets in the body. These targets may include receptors or enzymes that play a role in neurological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1,2-Dimethyl-6-(3-(pyrrolidin-1-yl)propyl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often exhibit similar chemical reactivity and can be used in similar applications.
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1,2-dimethyl-6-(3-pyrrolidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-7-5-8-14(15(13)2)9-6-12-16-10-3-4-11-16/h13-14H,3-12H2,1-2H3 |
InChI Key |
FROQMCRULBNGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C)CCCN2CCCC2 |
Origin of Product |
United States |
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